2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide
Description
2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a thienopyrimidine derivative characterized by a cyclopenta-fused thienopyrimidine core, a sulfanyl linker, and a hydroxyethyl acetamide moiety. The hydroxy group at the 4-position of the pyrimidine ring and the polar hydroxyethyl substituent on the acetamide group distinguish it from structurally related compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-5-4-14-9(18)6-20-13-15-11(19)10-7-2-1-3-8(7)21-12(10)16-13/h17H,1-6H2,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJPNSHLJMZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and a hydroxyethyl acetamide moiety enhances its solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Pyrimidine derivatives are recognized for their ability to inhibit various cancer cell lines. For instance, studies have shown that pyrido[2,3-d]pyrimidines can inhibit kinases involved in cancer proliferation such as CDK4/6 and PI3K pathways .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for treating infections .
- CNS Activity : Compounds in this class may also exhibit central nervous system effects, potentially acting as anticonvulsants or neuroprotective agents .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell signaling pathways. For example, they can target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Cell Cycle Arrest : Research indicates that these compounds can induce G1 or G2/M phase arrest in cancer cells, leading to apoptosis .
- Signal Transduction Modulation : They may interfere with growth factor signaling pathways that are often dysregulated in cancer .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrimidine derivatives:
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thienopyrimidine Acetamide Derivatives
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
- Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
